Methyl triacont-10-enoate
Description
Methyl triacont-10-enoate is a long-chain fatty acid methyl ester (FAME) derived from triacont-10-enoic acid, a 30-carbon monounsaturated fatty acid with a double bond at the 10th position. Structurally, it consists of a methyl ester group (-COOCH₃) attached to the carboxylic acid terminus of the fatty acid chain. Such esters are typically synthesized via acid-catalyzed esterification or transesterification of fatty acids or triglycerides, followed by purification using techniques like column chromatography .
Properties
CAS No. |
87292-60-2 |
|---|---|
Molecular Formula |
C31H60O2 |
Molecular Weight |
464.8 g/mol |
IUPAC Name |
methyl triacont-10-enoate |
InChI |
InChI=1S/C31H60O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33-2/h21-22H,3-20,23-30H2,1-2H3 |
InChI Key |
WFMLPLRBCDNUNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC=CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl triacont-10-enoate can be synthesized through the esterification of triacont-10-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction under milder conditions and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: Methyl triacont-10-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Epoxides and diols: from oxidation reactions.
Alcohols: from reduction reactions.
Amides and ethers: from substitution reactions.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of complex molecules and as a model compound for studying esterification and oxidation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with therapeutic agents.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of methyl triacont-10-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The ester group can also undergo hydrolysis in biological systems, releasing the active acid form, which can interact with various enzymes and receptors.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Studies: Further NMR and X-ray crystallography (as in ’s phenothiazine study) could clarify this compound’s conformation and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
